Thionisoxetine

Norepinephrine transporter binding radioligand displacement structure-activity relationship

Thionisoxetine (LY368975) is a chiral 3-aryloxy-3-phenylpropanamine that acts as a potent and selective norepinephrine transporter (NET) inhibitor. It belongs to the nisoxetine/tomoxetine structural class, distinguished by an ortho-thiomethyl (S-CH₃) substituent replacing the oxygen-based substituent of its close analog nisoxetine.

Molecular Formula C17H21NOS
Molecular Weight 287.4 g/mol
CAS No. 155273-01-1
Cat. No. B1682320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThionisoxetine
CAS155273-01-1
Synonyms(R)-thionisoxetine
(S)-thionisoxetine
3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine
LY 368975
LY-368975
LY368975
thionisoxetine
Molecular FormulaC17H21NOS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC
InChIInChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3
InChIKeyNDVZIUGCCMZHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thionisoxetine (CAS 155273-01-1) – Potency- and Selectivity-Driven Norepinephrine Transporter Inhibitor for Differentiated Preclinical Research


Thionisoxetine (LY368975) is a chiral 3-aryloxy-3-phenylpropanamine that acts as a potent and selective norepinephrine transporter (NET) inhibitor [1]. It belongs to the nisoxetine/tomoxetine structural class, distinguished by an ortho-thiomethyl (S-CH₃) substituent replacing the oxygen-based substituent of its close analog nisoxetine [1]. The (R)-enantiomer is the pharmacologically active species, exhibiting sub-nanomolar Ki values for NET and marked selectivity over the serotonin (SERT) and dopamine (DAT) transporters [1]. Thionisoxetine has demonstrated oral bioavailability, central nervous system penetration, and functional activity in both central and peripheral noradrenergic systems [1][2].

Why Generic Norepinephrine Reuptake Inhibitors Cannot Substitute for Thionisoxetine in Targeted Research Applications


Although thionisoxetine shares a core NET inhibitor pharmacophore with nisoxetine and atomoxetine, critical structural and pharmacological differences render simple interchange untenable. The ortho-thiomethyl moiety of thionisoxetine confers a significant increase in NET binding affinity relative to the ortho-methoxy analog nisoxetine (~3-fold lower IC50) [1][2]. Chiral identity is equally decisive: the (R)-enantiomer of thionisoxetine is approximately 425-fold more potent than the (S)-enantiomer in NET binding, meaning racemic or enantiomerically undefined material produces fundamentally different pharmacological profiles [1]. Furthermore, thionisoxetine exhibits a broader functional repertoire—spanning mechanical allodynia reversal, anorectic activity, and peripheral noradrenergic protection—that is not uniformly recapitulated by in-class compounds such as desipramine or atomoxetine at comparable doses [3]. These quantitative divergences mean that substituting another NET inhibitor for thionisoxetine without adjusting dose, enantiomeric composition, or endpoint expectation will generate non-comparable experimental data.

Quantitative Comparative Evidence for Thionisoxetine Differentiation vs Closest Analogs


NET Binding Affinity: Thionisoxetine vs (R)-Nisoxetine Direct Comparison

In a direct head-to-head comparison using radioligand binding, (R)-thionisoxetine demonstrated approximately 3-fold greater potency at the norepinephrine transporter than its closest structural analog, (R)-nisoxetine. The thiomethyl substitution (S-CH₃) in thionisoxetine replaces the methoxy group (O-CH₃) found in nisoxetine, and this single-atom change (O → S) translates into a measurable gain in binding affinity [1][2].

Norepinephrine transporter binding radioligand displacement structure-activity relationship

Enantiomer-Dependent Potency: (R)- vs (S)-Thionisoxetine

The pharmacological activity of thionisoxetine is overwhelmingly governed by its stereochemistry. The (R)-enantiomer exhibits a Ki of 0.20 nM for NET, whereas the (S)-enantiomer displays dramatically weaker activity, with an IC50 of 85 nM—a difference of approximately 425-fold [1][2]. This enantiomeric potency gap is substantially larger than that typically observed for other chiral NET inhibitors, where enantiomer potency ratios often fall in the 10- to 50-fold range. The chiral HPLC analytical method used during radiolabeling confirmed that no racemization occurs under the synthesis conditions, enabling preparation of enantiomerically pure material [2].

Chiral pharmacology enantiomer selectivity NET inhibitor stereochemistry

In Vivo Central Norepinephrine Transporter Protection: Thionisoxetine vs Nisoxetine

Although direct head-to-head in vivo ED50 data for thionisoxetine vs nisoxetine within a single study are not available, cross-study comparison of the same experimental paradigm—antagonism of 6-hydroxydopamine (6-OHDA)-induced hypothalamic norepinephrine depletion—reveals a marked in vivo potency advantage for thionisoxetine. (R)-Thionisoxetine prevented hypothalamic NE depletion with an ED50 of 0.21 mg/kg (i.p.) in rats [1], whereas nisoxetine required an ED50 of 5 mg/kg (i.p.) for the same central neuroprotection endpoint in the rat hypothalamus [2]. This represents an approximate 24-fold difference in in vivo potency that cannot be explained solely by the ~3-fold difference in binding affinity, suggesting additional pharmacokinetic or distribution advantages.

In vivo NET occupancy hypothalamic NE depletion 6-hydroxydopamine neuroprotection

NET Selectivity Ratio: Thionisoxetine vs Atomoxetine

Selectivity for NET over SERT is a critical differentiator among norepinephrine reuptake inhibitors, particularly for behavioral and pain research where serotonergic tone confounds interpretation. (R)-Thionisoxetine exhibits approximately 70-fold selectivity for inhibiting [3H]-NE uptake over [3H]-5HT uptake in rat synaptosomes [1], with a separate report citing 68-fold NET-over-SERT binding selectivity [2]. By comparison, atomoxetine—the clinically approved NRI for ADHD—displays only 15-fold selectivity for human NET (Ki = 5 nM) over SERT (Ki = 77 nM) [3]. This represents an approximately 4.7-fold greater NET:SERT selectivity ratio for thionisoxetine, meaning that at concentrations achieving equivalent NET occupancy, thionisoxetine produces substantially less SERT engagement than atomoxetine.

Transporter selectivity NET vs SERT off-target profiling

Mechanical Allodynia Reversal: Thionisoxetine vs Desipramine in Inflammatory Pain

In the carrageenan-induced inflammatory pain model in rats, a direct comparative study evaluated multiple monoamine reuptake inhibitors for reversal of thermal hyperalgesia and mechanical allodynia. While both thionisoxetine (0.03–10 mg/kg i.p.) and the tricyclic NRI desipramine (1–30 mg/kg i.p.) produced complete reversal of thermal hyperalgesia, only thionisoxetine achieved greater than 80% reversal of mechanical allodynia [1]. Desipramine, despite its broader pharmacology (including anticholinergic and antihistaminergic activity), failed to replicate thionisoxetine's efficacy against the mechanical allodynia endpoint at the doses tested [1]. Furthermore, co-administration of thionisoxetine with a sub-effective dose of fluoxetine produced an approximately 100-fold leftward shift in the thionisoxetine dose-response curve for both hyperalgesia and allodynia reversal, revealing a pharmacodynamic synergism that was not observed with desipramine-fluoxetine combinations [1].

Inflammatory pain mechanical allodynia carrageenan model NRI analgesia

Food Consumption Suppression: Thionisoxetine as a Centrally Active Anorectic NRI

Thionisoxetine is one of the few selective NRIs for which systematic feeding behavior data have been published, providing a quantitative basis for its use in energy homeostasis and obesity research. Oral administration of LY368975 produced a dose-dependent, 44% reduction in sweetened condensed milk consumption at 3 mg/kg p.o. in non-fasted trained rats [1]. In food-deprived rats, 10 mg/kg LY368975 significantly suppressed refeeding at 1, 2, and 4 hours post food reintroduction [1]. Importantly, at doses up to 10 mg/kg p.o., LY368975 produced no significant effects on locomotor activity, indicating that the anorectic effect is not secondary to sedation or psychomotor activation [1]. The ex vivo ED50 for inhibition of hypothalamic [3H]-NE uptake following oral administration was 2.5 mg/kg, confirming that the feeding effects occur at doses producing central NET occupancy [1].

Feeding behavior obesity research appetite suppression NET and energy homeostasis

Optimal Research and Industrial Application Scenarios for Thionisoxetine Based on Quantitative Differentiation Evidence


NET Radioligand Development and PET Tracer Validation

Thionisoxetine's sub-nanomolar NET Ki (0.20 nM) and ~70-fold selectivity over SERT provide a high-affinity scaffold for developing carbon-11 or fluorine-18 labeled PET radioligands [1]. Its thiomethyl group offers a unique site for 11C-methylation, enabling radiosynthesis with demonstrated 26% radiochemical yield and high enantiomeric purity [2]. Although the [11C]thionisoxetine tracer showed limited brain region contrast in non-human primates, the compound itself serves as an essential reference standard and binding assay ligand for validating next-generation NET imaging agents [2]. Researchers developing novel NET radioligands should use (R)-thionisoxetine as the high-affinity competitor in binding assays, as its 3.1-fold potency advantage over (R)-nisoxetine establishes a more stringent specificity benchmark [3].

Inflammatory Pain Research Requiring Isolated Noradrenergic Modulation

For preclinical pain studies investigating the isolated contribution of noradrenergic signaling to analgesia, thionisoxetine is the NRI of choice. It uniquely achieves >80% reversal of carrageenan-induced mechanical allodynia in rats at 3–10 mg/kg i.p., an endpoint at which desipramine and SSRIs are ineffective [1]. Its high NET selectivity (~70-fold over SERT) ensures that observed analgesic effects reflect noradrenergic mechanisms rather than inadvertent serotonergic engagement, which is a known confound with less selective NRIs such as atomoxetine (15-fold NET:SERT) [2]. Furthermore, the 100-fold synergistic potentiation by co-administered fluoxetine makes thionisoxetine the optimal NRI partner for studies designed to dissect serotonergic-noradrenergic analgesic synergism [1].

Feeding Behavior and Energy Homeostasis Studies

Thionisoxetine is one of the few selective NRIs with published, quantitative feeding behavior data: 44% reduction in palatable food consumption at 3 mg/kg p.o. with no locomotor confounds up to 10 mg/kg [1]. The demonstrated ex vivo central NET ED50 of 2.5 mg/kg (p.o.) confirms that anorectic efficacy occurs at doses producing central target engagement [1]. For obesity and metabolic disorder researchers, thionisoxetine provides a well-characterized, orally active tool to probe noradrenergic control of feeding independently of serotonergic or dopaminergic mechanisms. Its behavioral safety margin (efficacy without sedation or activation) makes it suitable for repeated-dosing paradigms and combination studies with other anorectic agents.

Peripheral Noradrenergic Function and Urinary Incontinence Models

Thionisoxetine is distinguished among NRIs by its demonstrated capacity to protect peripheral noradrenergic terminals in addition to central neurons: it prevented metaraminol-induced NE depletion in rat heart (ED50 = 3.4 mg/kg) and urethra (ED50 = 1.2 mg/kg) [1]. This dual central/peripheral NET inhibition profile is directly relevant to urinary incontinence research, where urethral smooth muscle tone is regulated by noradrenergic innervation [1]. The lower ED50 in urethra (1.2 mg/kg) vs heart (3.4 mg/kg) suggests tissue-specific differences in NET accessibility or NE turnover that may be exploited in studies of stress urinary incontinence pathophysiology. Researchers should use enantiopure (R)-thionisoxetine for these studies, as the (S)-enantiomer is ~425-fold less potent and would require impractically high doses to achieve comparable peripheral NET inhibition [2].

Quote Request

Request a Quote for Thionisoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.